

physicochemical properties of 3-(5-Nitrothiophen-2-yl)acrylic acid

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Compound of Interest

Compound Name: 3-(5-Nitrothiophen-2-yl)acrylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of 3-(5-Nitrothiophen-2-yl)acrylic Acid

This guide provides a comprehensive technical overview of **3-(5-Nitrothiophen-2-yl)acrylic acid**, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will delve into its core physicochemical properties, established synthetic protocols, spectroscopic signature, and potential applications, offering field-proven insights grounded in authoritative data.

Introduction and Strategic Importance

3-(5-Nitrothiophen-2-yl)acrylic acid, belonging to the class of nitrothiophenes and acrylic acids, serves as a valuable building block in organic synthesis.[1][2] The thiophene ring is a key isostere for benzene and pyrimidine rings in many biologically active compounds, while the nitro group (NO₂) is a well-established pharmacophore known to impart a wide spectrum of biological activities, including antimicrobial and antineoplastic properties.[3][4][5] The acrylic acid moiety provides a reactive handle for further chemical modifications, such as esterification or amidation, making this molecule a versatile intermediate for creating libraries of novel compounds for drug discovery and the development of functional polymers.[6][7]

Molecular Structure and Identification

A clear understanding of the molecule's structure is fundamental to interpreting its chemical behavior and reactivity.

Caption: Chemical structure of (2E)-3-(5-Nitrothiophen-2-yl)acrylic acid.

Key Identifiers:

- Chemical Name: (2E)-3-(5-nitro-2-thienyl)-2-propenoic acid[1]
- Synonyms: (E)-3-(5-Nitrothiophen-2-yl)acrylic acid, (E)-3-(5-Nitrothien-2-yl)acrylic acid[8]
- CAS Number: 50868-70-7[8]
- Molecular Formula: $C_7H_5NO_4S$ [1][2][8]
- Molecular Weight: 199.18 g/mol [1][2][8]

Core Physicochemical Properties

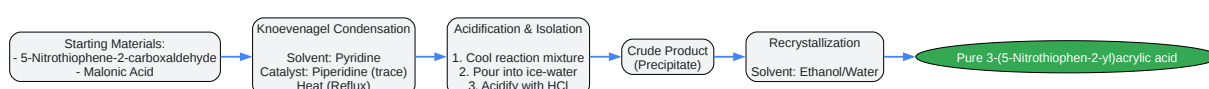
The physicochemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and bioavailability. The data below has been aggregated from predictive models and experimental findings.

Property	Value	Source
Appearance	Gray to brown solid	[8]
Melting Point	253 °C	[8]
Boiling Point	392.2 ± 32.0 °C (Predicted)	[8]
Density	1.576 ± 0.06 g/cm ³ (Predicted)	[8]
pKa	3.90 ± 0.10 (Predicted)	[8]
LogP	1.7541	[2]
Topological Polar Surface Area (TPSA)	80.44 Å ²	[2]
Storage Temperature	Room Temperature	[8]

Synthesis and Purification

The most direct and widely adopted method for synthesizing **3-(5-Nitrothiophen-2-yl)acrylic acid** is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction provides an efficient route to α,β -unsaturated acids.[6][9]

The causality behind this choice of reaction is its reliability and high yield when reacting an aldehyde with a compound containing an active methylene group, such as malonic acid. The reaction is typically base-catalyzed, often using a mild organic base like piperidine or pyridine. [10]



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Caption: General workflow for the synthesis of **3-(5-Nitrothiophen-2-yl)acrylic acid**.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful precipitation upon acidification and sharp melting point after recrystallization confirm product formation and purity.

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 5-nitrothiophene-2-carboxaldehyde and 1.2 equivalents of malonic acid in a minimal amount of pyridine.
- **Catalysis:** Add a catalytic amount (a few drops) of piperidine to the mixture. The piperidine acts as a base to deprotonate the malonic acid, initiating the condensation.
- **Reaction:** Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Isolation:** Allow the reaction mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing a mixture of crushed ice and concentrated hydrochloric

acid. This step protonates the carboxylate intermediate, causing the desired acrylic acid product to precipitate out of the acidic aqueous solution.

- **Filtration:** Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine hydrochloride and unreacted malonic acid.
- **Purification:** Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure **3-(5-Nitrothiophen-2-yl)acrylic acid** as a crystalline solid.
- **Drying:** Dry the purified product in a vacuum oven.

Spectroscopic Characterization

Spectroscopic analysis is crucial for unambiguous structure confirmation.

UV-Visible Spectroscopy

The extended π -conjugated system, which includes the thiophene ring, the acrylic double bond, and the nitro group, is expected to result in strong absorbance in the UV-Vis region. The nitro group, being a strong chromophore, will significantly influence the absorption maxima.^[11]

- **Protocol:**
 - Prepare a dilute solution (approx. 10^{-5} M) of the compound in a UV-transparent solvent like ethanol or acetonitrile.
 - Record the absorption spectrum from 200 to 600 nm using a dual-beam UV-Vis spectrophotometer.
 - The spectrum is expected to show intense absorption bands, likely in the 300-400 nm range, corresponding to $\pi \rightarrow \pi^*$ transitions.^{[11][12]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- **Protocol:**

- Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum, typically from 4000 to 400 cm^{-1} .
- Expected Characteristic Peaks:
 - ~3000-2500 cm^{-1} : Broad O-H stretch of the carboxylic acid dimer.
 - ~1700-1680 cm^{-1} : Strong C=O stretch (carbonyl) of the α,β -unsaturated carboxylic acid.
 - ~1625 cm^{-1} : C=C stretch of the acrylic double bond.
 - ~1550 and ~1350 cm^{-1} : Asymmetric and symmetric N-O stretches of the nitro group, respectively.
 - ~810 cm^{-1} : C-S stretch characteristic of the thiophene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[\[13\]](#)

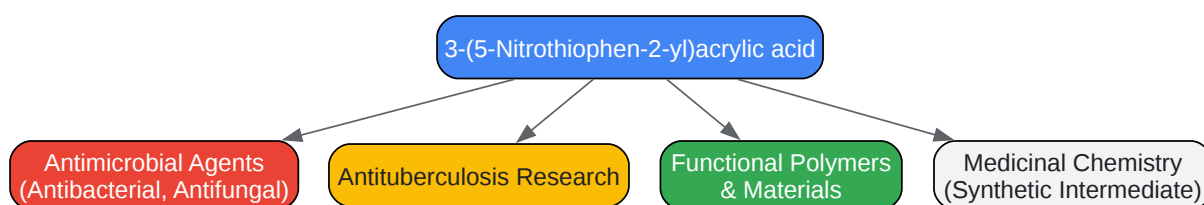
- Protocol:
 - Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO- d_6 , as the compound may have limited solubility in CDCl_3).
 - Acquire ^1H and ^{13}C NMR spectra.
 - Expected ^1H NMR Signals (in DMSO- d_6):
 - ~12.5 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).
 - ~7.5-8.5 ppm: A set of doublets for the two protons on the thiophene ring. The exact shifts will be influenced by the electron-withdrawing nitro group.
 - ~6.5-7.8 ppm: Two doublets for the vinylic protons (-CH=CH-). They will exhibit a large coupling constant ($J \approx 15\text{-}16\text{ Hz}$), confirming the trans (E) configuration.[\[14\]](#)

- Expected ^{13}C NMR Signals: Signals for the seven distinct carbon atoms, including the carbonyl carbon (~167 ppm), vinylic carbons (~120-140 ppm), and thiophene ring carbons.

Potential Applications and Biological Relevance

The unique combination of the nitrothiophene core and the acrylic acid side chain makes this compound a promising candidate for further investigation.

- Antimicrobial Agents:** Nitro-heterocycles are a well-known class of antimicrobial drugs.[3][4][15] The nitro group can undergo bioreduction within microbial cells to generate reactive nitrogen species, leading to cellular damage. Studies on related nitrothiophene derivatives have shown activity against various bacteria and fungi.[16]
- Antituberculosis Research:** Several nitro-containing compounds, such as Delamanid and Pretomanid, are potent anti-tuberculosis agents.[15] Derivatives of 5-nitrothiophene have also been investigated for their potential against *Mycobacterium tuberculosis*. [15]
- Anti-inflammatory and Antioxidant Agents:** Thiophene scaffolds are present in many compounds with anti-inflammatory and antioxidant properties.[17]
- Synthetic Intermediate:** The compound is a key intermediate for synthesizing more complex heterocyclic systems and potential drug candidates through modification of the carboxylic acid group.[18]



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Caption: Potential application pathways for **3-(5-Nitrothiophen-2-yl)acrylic acid**.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

- Hazards: The compound is classified as an irritant.[8] Hazard statements include H302, H312, H315, H319, H332, H335 (Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation).[8]
- Storage: Store at room temperature in a dry, well-ventilated area, away from incompatible materials.[8]
- Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

Conclusion

3-(5-Nitrothiophen-2-yl)acrylic acid is a well-defined chemical entity with a rich profile of physicochemical properties. Its straightforward synthesis via Knoevenagel condensation and the reactive handles provided by its functional groups make it an exceptionally useful intermediate for scientific exploration. The potent biological activity associated with the nitrothiophene scaffold positions this compound and its future derivatives as subjects of high interest in the ongoing search for new therapeutic agents and advanced materials.

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